2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
The synthesis of 2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves several steps. One common method includes the reaction of 2,2-dimethyl-5-phenyl-2H-imidazole-4-thiol with 4-methoxyphenylacetyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other imidazole derivatives, 2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is unique due to its specific substitution pattern and the presence of both imidazole and acetamide functional groups. Similar compounds include:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
These compounds share the imidazole core but differ in their specific substitutions and functional groups, leading to varied biological activities and applications.
Biological Activity
The compound 2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a synthetic derivative of imidazole and has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article aims to consolidate existing research findings, case studies, and biological activity data related to this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
C17H20N2O2S
This compound features an imidazole ring, a methoxyphenyl group, and a sulfanyl linkage, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with imidazolinyl groups exhibit significant antitumor properties. For instance, compounds similar to the one have shown effective inhibition of cell proliferation in various cancer cell lines:
Cell Line | IC50 (µM) | Assay Type |
---|---|---|
A549 | 2.12 ± 0.21 | 2D |
HCC827 | 5.13 ± 0.97 | 2D |
NCI-H358 | 0.85 ± 0.05 | 2D |
These results suggest that the imidazole moiety plays a crucial role in enhancing the cytotoxic effects against lung cancer cells .
Antimicrobial Activity
The antimicrobial potential of related thiazole and imidazole derivatives has been documented, with several compounds demonstrating activity against various bacterial strains. The presence of electron-donating groups on the phenyl ring has been associated with increased antimicrobial efficacy:
Compound | Activity | Standard |
---|---|---|
Compound A | Comparable to Norfloxacin | Antibacterial |
Compound B | Significant growth inhibition | Amphotericin B |
This indicates that structural modifications can lead to enhanced biological effects .
Case Studies
- In Vivo Studies : In a study involving mice implanted with A549 cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
- Synergistic Effects : Another case study explored the combination of this compound with standard chemotherapeutics, revealing a synergistic effect that improved overall efficacy against resistant cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:
Properties
IUPAC Name |
2-(2,2-dimethyl-5-phenylimidazol-4-yl)sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-20(2)22-18(14-7-5-4-6-8-14)19(23-20)26-13-17(24)21-15-9-11-16(25-3)12-10-15/h4-12H,13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLAYYCXCVINSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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